![molecular formula C16H15ClS B14629242 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene CAS No. 56096-75-4](/img/structure/B14629242.png)
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dihydroindene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene typically involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst. This reaction yields indene derivatives with high regioselectivity, depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and sulfanyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chloromethyl and sulfanyl substitutions.
1-Methylindane: A methyl-substituted indene derivative.
Uniqueness
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making this compound valuable for various applications in research and industry.
Propiedades
Número CAS |
56096-75-4 |
|---|---|
Fórmula molecular |
C16H15ClS |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
5-[2-(chloromethyl)phenyl]sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H15ClS/c17-11-14-4-1-2-7-16(14)18-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2 |
Clave InChI |
YNGSYXVTZYVXND-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
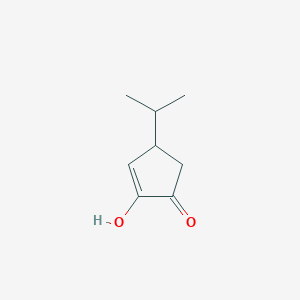
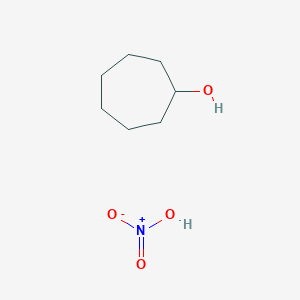

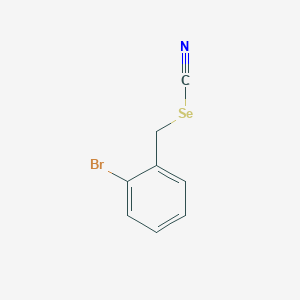

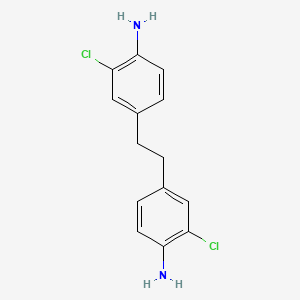
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
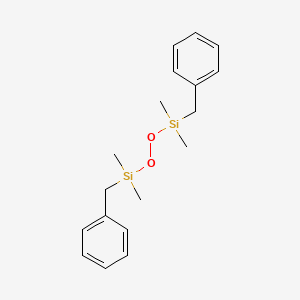
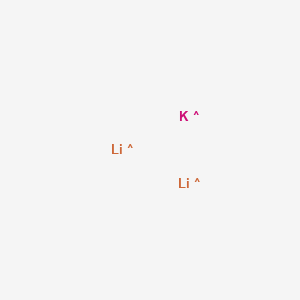

![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
